molecular formula C15H16ClFN2O3 B12689668 Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- CAS No. 102613-18-3

Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro-

Cat. No.: B12689668
CAS No.: 102613-18-3
M. Wt: 326.75 g/mol
InChI Key: GJGKTZHGBJGHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is a synthetic chemical compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a chloro-substituted benzyl group and a butoxy group attached to the uracil ring, along with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorouracil with 3-chloro-4-butoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.

    Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced derivatives with different hydrogenation levels.

    Hydrolysis Products: Compounds with cleaved butoxy groups.

Scientific Research Applications

3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets. The fluorine atom at the 5-position of the uracil ring is known to enhance the compound’s ability to inhibit certain enzymes involved in nucleic acid synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer research. The chloro and butoxy groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar uracil structure but lacking the chloro and butoxy groups.

    3-Chloro-4-butoxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.

    Other Uracil Derivatives: Compounds with various substitutions on the uracil ring.

Uniqueness: 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. The presence of both the chloro and butoxy groups, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

CAS No.

102613-18-3

Molecular Formula

C15H16ClFN2O3

Molecular Weight

326.75 g/mol

IUPAC Name

3-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)9-19-14(20)12(17)8-18-15(19)21/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21)

InChI Key

GJGKTZHGBJGHBY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.